3-Methyl-5-(trifluoromethyl)benzyl alcohol
Overview
Description
3-Methyl-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O and a molecular weight of 190.17 g/mol . It is also known by its IUPAC name, [3-methyl-5-(trifluoromethyl)phenyl]methanol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a benzyl alcohol moiety, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)benzyl alcohol typically involves the following steps:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Corresponding aldehydes and carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
- 2-(Trifluoromethyl)benzyl alcohol
Uniqueness
3-Methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
[3-methyl-5-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZONWVUWCPMJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379615 | |
Record name | 3-Methyl-5-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116070-38-3 | |
Record name | 3-Methyl-5-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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